2-(4,6-Dibromopyridin-2-yl)acetonitrile
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Overview
Description
2-(4,6-Dibromopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4Br2N2. It belongs to the class of pyridine derivatives and is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring, along with an acetonitrile group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridineacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dibromopyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(4,6-Dibromopyridin-2-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(cyanomethyl)pyridine
- 2-Bromo-6-ethylpyridine
- 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
- 2-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
Molecular Formula |
C7H4Br2N2 |
---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
2-(4,6-dibromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1H2 |
InChI Key |
IKAYZVGTRPPXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC#N)Br)Br |
Origin of Product |
United States |
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